molecular formula C7H8BrNO3S B1526332 3-bromo-N-methoxybenzenesulfonamide CAS No. 915403-76-8

3-bromo-N-methoxybenzenesulfonamide

Cat. No.: B1526332
CAS No.: 915403-76-8
M. Wt: 266.11 g/mol
InChI Key: NRYRRBNQRWHZCM-UHFFFAOYSA-N
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Description

3-Bromo-N-methoxybenzenesulfonamide is an organic compound characterized by a bromine atom and a methoxy group attached to a benzenesulfonamide core

Synthetic Routes and Reaction Conditions:

  • Bromination of N-methoxybenzenesulfonamide: This method involves the bromination of N-methoxybenzenesulfonamide using bromine in the presence of a suitable solvent like dichloromethane.

  • Sandmeyer Reaction: This involves converting an aniline derivative to a diazonium salt, followed by substitution with bromine to introduce the bromo group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming 3-methoxybenzenesulfonamide.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromo-N-methoxybenzoic acid

  • Reduction: 3-Methoxybenzenesulfonamide

  • Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-N-methoxybenzenesulfonamide has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-N-methoxybenzenesulfonamide exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Bromo-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group.

  • 3-Bromo-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methoxy group.

  • 3-Bromo-N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a methoxy group.

Uniqueness: 3-Bromo-N-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to its methyl, ethyl, or butyl counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-N-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c1-12-9-13(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYRRBNQRWHZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of commercially available methoxyamine hydrochloride (1.96 g, 23.4 mmol) and 2 M Na2CO3-solution (20 mL, 40 mmol) in THF (100 mL) at 0° C. was added dropwise added commercially available 3-bromobenzenesulfonyl chloride (2.5 g, 9.8 mmol) and the mixture was stirred at 23° C. for 18 h. The reaction is diluted with water, extracted with EtOAc, washed with brine, dried over Na2SO4, filtered and concentrated to give a light brown solid, which was refluxed with 1 M NaOH (10 mL) in dioxane (10 mL) for 30 min to cleave disulfonylated product. Cooled to rt, diluted with water, extracted with EtOAc, washed organic layer with brine and dried over Na2SO4. Removal of the solvent in vacuum left a light brown solid, which was purified by trituration with heptane/diethyl ether gave the title compound as a light yellow solid (1.30 g, 50%). MS (ISN) 264.0 [(M−H)−] and 266.0 [(M+2−H)−].
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-methoxybenzenesulfonamide

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